Benzoylcarnitine

Description

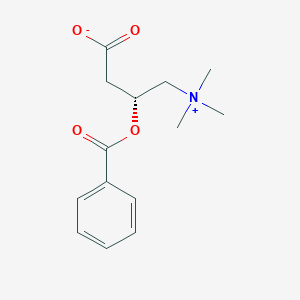

Structure

2D Structure

3D Structure

Properties

CAS No. |

105450-08-6 |

|---|---|

Molecular Formula |

C14H19NO4 |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

(3R)-3-benzoyloxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C14H19NO4/c1-15(2,3)10-12(9-13(16)17)19-14(18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1 |

InChI Key |

AWUHAZDZHNWQAG-GFCCVEGCSA-N |

SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC=CC=C1 |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C1=CC=CC=C1 |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC=CC=C1 |

Synonyms |

benzoylcarnitine |

Origin of Product |

United States |

Endogenous and Exogenous Sources and Formation Pathways of Benzoylcarnitine

Biochemical Precursors and Biosynthesis of Benzoylcarnitine

The primary biochemical precursors required for the synthesis of this compound are L-carnitine and benzoic acid. L-carnitine is a conditionally essential nutrient that can be obtained from dietary sources, particularly meat and dairy products, or synthesized endogenously from the amino acids lysine (B10760008) and methionine. researchgate.net The biosynthesis of carnitine is a multi-step process occurring in the liver, kidneys, and brain. researchgate.net

Benzoic acid, the other key precursor, has both endogenous and exogenous origins. Exogenously, benzoic acid is naturally present in various foods, including many berries, and is also widely used as a food preservative in the form of its salts, benzoates. wikipedia.orgjustlonghealth.com Endogenously, benzoic acid is a metabolic byproduct of phenylalanine metabolism by bacteria. Furthermore, gut bacteria can produce benzoic acid through the processing of polyphenols found in fruits and beverages.

The biosynthesis of this compound proceeds via the activation of benzoic acid to its coenzyme A (CoA) thioester, benzoyl-CoA. This activated form then reacts with L-carnitine to form this compound. This pathway serves as a mechanism for the detoxification and excretion of benzoic acid. wikipedia.org

Enzymatic Mechanisms of Benzoyl Group Transfer to Carnitine

The transfer of the benzoyl group to carnitine is a two-step enzymatic process that first involves the activation of benzoic acid to benzoyl-CoA, followed by the transfer of the benzoyl group from benzoyl-CoA to carnitine.

Role of Acyl-CoA Synthetases in Benzoyl-CoA Formation

The initial and rate-limiting step in the formation of this compound is the activation of benzoic acid to benzoyl-CoA. This reaction is catalyzed by a class of enzymes known as acyl-CoA synthetases or ligases. wikipedia.org In the context of benzoic acid metabolism in mammals, butyrate-CoA ligase has been identified as the enzyme responsible for this conversion. wikipedia.org The reaction proceeds by utilizing ATP to form a benzoyl-AMP intermediate, which then reacts with coenzyme A to form benzoyl-CoA and AMP. nih.gov

Carnitine Acyltransferases and the Conjugation of Benzoyl Moiety

The final step in the synthesis of this compound is the transfer of the benzoyl group from benzoyl-CoA to L-carnitine. This reaction is catalyzed by enzymes belonging to the carnitine acyltransferase family. nih.govnih.gov These enzymes are crucial for the transport of fatty acids into the mitochondria for beta-oxidation. nih.gov While the specific carnitine acyltransferase isoform with the highest affinity for benzoyl-CoA has not been definitively identified, it is known that benzoyl-CoA can act as a substrate for this enzyme class. For instance, benzoyl-CoA has been shown to be a competitive inhibitor of carnitine acetyltransferase (CrAT), suggesting that it can bind to the active site of this enzyme. nih.gov The general mechanism involves the binding of both benzoyl-CoA and carnitine to the enzyme's active site, where a catalytic histidine residue facilitates the transfer of the benzoyl group to the hydroxyl group of carnitine, forming this compound and releasing free coenzyme A.

Metabolic Origins of Benzoic Acid in Biological Systems

The presence of benzoic acid in biological systems is a result of various metabolic pathways involving both endogenous and exogenous sources.

Exogenous Sources:

Diet: A primary source of benzoic acid is through the diet. It is naturally found in many fruits, especially berries like cranberries and bilberries. wikipedia.org

Food Additives: Sodium benzoate (B1203000), a salt of benzoic acid, is a common preservative used in acidic foods and beverages to inhibit the growth of bacteria, yeast, and molds. justlonghealth.com

Endogenous Production:

Gut Microbiota: The microbial populations residing in the gut play a significant role in the production of benzoic acid. They can metabolize dietary polyphenols, which are abundant in plant-based foods, into benzoic acid.

Phenylalanine Metabolism: Gut bacteria can also metabolize the amino acid phenylalanine to produce benzoic acid as a byproduct.

Toluene (B28343) Metabolism: In humans, exposure to toluene from the environment can lead to its metabolism to benzoic acid, which is then excreted as hippuric acid. wikipedia.org

The following table summarizes the key enzymes and precursors in the formation of this compound:

| Precursor/Enzyme | Role in this compound Formation |

| L-Carnitine | Accepts the benzoyl group from benzoyl-CoA. |

| Benzoic Acid | The initial substrate that provides the benzoyl moiety. |

| Acyl-CoA Synthetases | (e.g., Butyrate-CoA ligase) Catalyze the activation of benzoic acid to benzoyl-CoA. wikipedia.org |

| Carnitine Acyltransferases | Catalyze the transfer of the benzoyl group from benzoyl-CoA to L-carnitine. nih.govnih.gov |

Metabolic Roles and Interconnections of Benzoylcarnitine

Integration within the Carnitine Shuttle System and Fatty Acid Metabolism

The carnitine shuttle system is a critical metabolic pathway responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. Benzoylcarnitine is integrated into this system, highlighting a broader role for the shuttle beyond fatty acid metabolism.

The primary function of the carnitine shuttle is to transport acyl groups across the inner mitochondrial membrane, which is impermeable to long-chain fatty acids and their coenzyme A (CoA) esters. While the shuttle is primarily associated with the transport of long-chain fatty acids, it also facilitates the transport of other acyl groups, including the benzoyl group from benzoyl-CoA, by converting them into their respective acylcarnitines. This process allows for the movement of these acyl groups into the mitochondrial matrix for further metabolism or for their export from the mitochondria, thereby preventing the accumulation of potentially toxic acyl-CoAs.

The carnitine palmitoyltransferase (CPT) system consists of two enzymes, CPT1 and CPT2, which are essential for the function of the carnitine shuttle. CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines. While CPT1 has a high affinity for long-chain fatty acids, it can also process other acyl-CoAs, including benzoyl-CoA, to form this compound.

Once formed, this compound is transported into the mitochondrial matrix, where CPT2, located on the inner mitochondrial membrane, converts it back to benzoyl-CoA and free carnitine. This reversible reaction is crucial for regenerating the intramitochondrial pool of carnitine and for making the benzoyl group available for further metabolic processes within the mitochondria.

The transport of this compound across the inner mitochondrial membrane is mediated by the carnitine/acylcarnitine translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20). CACT functions as an antiporter, exchanging acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix. This ensures a continuous supply of carnitine in the intermembrane space for CPT1 activity and the efficient transport of acylcarnitines, including this compound, into the matrix for CPT2 to act upon. The activity of CACT is therefore central to the dynamics of this compound, influencing its concentration on both sides of the inner mitochondrial membrane.

Contribution to Coenzyme A Homeostasis

Coenzyme A (CoA) is an essential cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. The balance between its free form (CoASH) and its acylated forms (acyl-CoAs) is critical for normal cellular function.

The formation of this compound plays a role in maintaining the homeostasis of the mitochondrial CoA pool. Under conditions where there is an excess of benzoyl-CoA, the conversion of this compound to this compound frees up CoASH. This buffering mechanism is crucial because a high acyl-CoA to CoASH ratio can inhibit several key mitochondrial enzymes and disrupt energy metabolism. By converting benzoyl-CoA to this compound, the cell can mitigate the sequestration of the CoASH pool, ensuring its availability for other essential reactions.

This compound in Context of Branched-Chain Fatty Acid and Amino Acid Metabolism

The role of this compound in the metabolism of branched-chain fatty acids (BCFAs) and branched-chain amino acids (BCAAs) is primarily understood through the broader function of the carnitine shuttle system. Carnitine and its acyl-derivatives, known as acylcarnitines, are essential for various metabolic processes, including the oxidation of certain amino acids. biocrates.com The carnitine pool is involved in the metabolism of BCAAs—valine, leucine, and isoleucine. nih.gov The catabolism of these amino acids leads to the formation of branched-chain α-keto acids (BCKAs), which are then converted into branched-chain acyl-CoA derivatives. mdpi.commdpi.com These derivatives can bind with carnitine to form branched-chain acylcarnitines (BCACs), such as isovalerylcarnitine, which facilitates their further metabolism for energy production. nih.govresearchgate.net

Research has shown that L-carnitine can stimulate the decarboxylation of BCAAs, particularly in muscle tissue. nih.gov This effect is attributed to the conversion of their ketoanalogues into carnitine esters, a process more pronounced in muscle than in liver due to higher carnitine acyltransferase activity in muscle mitochondria. nih.gov The presence of various branched-chain acylcarnitines in the body underscores the integral role of carnitine in BCAA metabolism. researchgate.net

This compound itself is an acylcarnitine formed from the conjugation of carnitine with benzoic acid, a xenobiotic compound. researchgate.netnih.gov This process is a detoxification pathway. When the body is exposed to benzoate (B1203000), it can utilize the carnitine pool to form this compound, which is then excreted. nih.govhmdb.ca This conjugation can be considered a minor metabolic pathway for benzoic acid; in one rat study, urinary this compound accounted for only 0.04% of an administered dose of benzoic acid. researchgate.netnih.govresearchgate.net However, the utilization of carnitine for this purpose means that the availability of free carnitine for other metabolic functions, such as BCAA and fatty acid oxidation, can be affected. acs.org Therefore, while this compound is not a direct intermediate of BCAA catabolism, its formation represents a demand on the carnitine system that is intrinsically linked to the metabolism of these essential amino acids.

Similarly, the oxidation of branched-chain fatty acids (BCFAs) relies on mitochondrial processes that are distinct from standard beta-oxidation. smpdb.ca The carnitine shuttle is fundamental for transporting various fatty acyl groups into the mitochondria. By consuming free carnitine, the formation of this compound could indirectly influence the efficiency of BCFA transport and oxidation by limiting the availability of the carrier molecule.

Involvement in Cellular Energy Metabolism and Mitochondrial Function

This compound is deeply interconnected with cellular energy metabolism and mitochondrial function, primarily through its identity as an acylcarnitine. The fundamental role of the carnitine system is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a critical process for ATP production. ontosight.aimdpi.comwikipedia.orgmetwarebio.com this compound, as an ester of carnitine, is a participant in this system. ontosight.ai

Mitochondrial dysfunction is often associated with altered acylcarnitine profiles. aging-us.comresearchgate.net Impairments in mitochondrial function, such as defects in the electron transport chain or β-oxidation enzymes, can lead to the accumulation of acyl-CoA esters. oup.com To prevent the toxic buildup of these intermediates and to free up coenzyme A (CoA), these acyl groups are conjugated with carnitine and transported out of the mitochondria, leading to increased levels of various acylcarnitines in the blood. researchgate.netoup.com

The formation of this compound is a clear example of how xenobiotic metabolism can directly impact mitochondrial processes. Benzoic acid metabolism is dependent on the mitochondrial concentrations of ATP, Coenzyme A (CoA), and glycine (B1666218). europa.eu The administration of sodium benzoate has been shown to alter the urinary profile of acylcarnitines, providing a window into mitochondrial function. nih.gov In a study involving healthy volunteers, oral administration of sodium benzoate led to a notable increase in the urinary excretion of this compound, as well as acetylcarnitine and propionylcarnitine. nih.gov This shift in the acylcarnitine profile reflects alterations in the mitochondrial CoA pool, suggesting that the detoxification of benzoate impacts mitochondrial energy homeostasis. nih.gov

Table 1: Impact of Sodium Benzoate Administration on Urinary Acylcarnitine Excretion

This table summarizes findings from a study where healthy volunteers were administered sodium benzoate, showing the resulting changes in the excretion of specific acylcarnitines.

| Acylcarnitine Species | Observation after Sodium Benzoate Administration | Metabolic Implication |

| This compound | Increased excretion | Direct conjugation of benzoate with carnitine for detoxification. nih.gov |

| Acetylcarnitine | Increased excretion | Reflects changes in the mitochondrial acetyl-CoA pool. nih.gov |

| Propionylcarnitine | Increased excretion | Suggests alterations in the metabolism of propionyl-CoA. nih.gov |

Data derived from a study on the effects of benzoate administration on carnitine metabolism. nih.gov

Furthermore, research in the context of neurodegenerative diseases has highlighted the link between this compound and mitochondrial health. A comprehensive metabolomics study of Parkinson's disease revealed a significantly decreased abundance of this compound in patients. d-nb.info This finding was associated with a dysregulation of mitochondrial β-oxidation, reinforcing the connection between this compound levels and the efficiency of mitochondrial energy production. d-nb.info The accumulation of certain long-chain acylcarnitines can interfere with mitochondrial ATP production, potentially leading to cellular dysfunction. mdpi.com Thus, the balance of the carnitine pool, which is influenced by the formation of conjugates like this compound, is critical for maintaining mitochondrial integrity and cellular energy supply.

Benzoylcarnitine in Xenobiotic Biotransformation

Conjugation of Exogenous Carboxylic Acids with Carnitine

Carnitine, a vital compound for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, also participates in the metabolism of xenobiotic carboxylic acids. al-edu.comoregonstate.edu This process involves the formation of acylcarnitines, which are esters created when carnitine conjugates with acyl groups activated by coenzyme A (acyl-CoA). bevital.no This conjugation is a crucial detoxification pathway, as it facilitates the removal of potentially toxic acyl groups that can originate from foreign compounds. bevital.nooup.comnih.govresearchgate.net

The reaction is an acyl transfer onto the secondary alcohol group of carnitine. al-edu.com Several exogenous carboxylic acids have been shown to form carnitine conjugates, which are then excreted. Examples of such acids include cyclopropane (B1198618) carboxylic acid, pivalic acid, and valproic acid. al-edu.com This metabolic route is not limited to a few specific compounds; it is suggested that many other xenobiotic acids may also be conjugated with carnitine, even if at low levels. acs.orgnih.govresearchgate.net The formation of these conjugates is catalyzed by carnitine acyltransferases. researchgate.net

Benzoylcarnitine as a Metabolite of Benzoate (B1203000) Detoxification

This compound is a specific metabolite formed during the detoxification of benzoate. hmdb.canih.gov Following the administration of benzoic acid, this compound has been identified as a urinary metabolite. acs.orgnih.govresearchgate.net For instance, in a study involving a rat given an oral dose of radiolabeled benzoic acid, this compound accounted for a small fraction (0.04%) of the administered dose found in the urine. acs.orgnih.govresearchgate.net

This metabolic pathway becomes particularly relevant in clinical contexts, such as the treatment of hyperammonemia with sodium benzoate. In patients receiving both sodium benzoate and L-carnitine, urinary excretion of this compound has been observed to increase significantly. nih.gov This indicates that carnitine plays a role in the detoxification of benzoate, especially when benzoate is administered therapeutically. nih.govuniroma1.it The formation of this compound is a result of the conjugation of benzoyl-CoA, the activated form of benzoic acid, with carnitine. europa.eu

Influence on Carnitine Pool during Xenobiotic Exposure

Exposure to certain xenobiotics can significantly impact the body's carnitine pool. The conjugation of xenobiotic carboxylic acids with carnitine for their subsequent elimination can lead to a depletion of free carnitine. acs.org This phenomenon is often referred to as secondary carnitine deficiency. researchgate.net

A notable example is the chronic use of pivalate-conjugated antibiotics. Pivalic acid is almost exclusively excreted as a carnitine conjugate, leading to substantial urinary losses of carnitine that can far exceed daily intake and synthesis, resulting in systemic carnitine depletion. oregonstate.eduacs.org Similarly, administration of benzoic acid has been shown to result in the excretion of this compound and a corresponding decrease in plasma levels of free carnitine. uniroma1.itresearchgate.net This depletion of the carnitine pool can have significant physiological consequences, as carnitine is essential for fatty acid metabolism and maintaining the balance of the coenzyme A pool within mitochondria. nih.govacs.org Research on rats exposed to cycloprate, a precursor of cyclopropanecarboxylic acid, showed a significant depression of both free and total carnitine in the heart, which was linked to observed pathologies like lipid deposition. nih.govresearchgate.net

Comparative Analysis of Carnitine Conjugation with Other Xenobiotic Metabolic Pathways

Carnitine conjugation is one of several pathways involved in the biotransformation of xenobiotic carboxylic acids. Other major pathways include conjugation with amino acids (like glycine (B1666218) and taurine) and glucuronic acid. acs.orguniroma1.it

The initial activation step for many of these pathways is the formation of a xenobiotic-CoA thioester. al-edu.comacs.org From this activated intermediate, the xenobiotic can be conjugated with glycine, carnitine, or other endogenous molecules. For benzoic acid, the primary detoxification pathway in humans is conjugation with glycine to form hippuric acid, which is then excreted in the urine. uniroma1.iteuropa.eu It is estimated that a large percentage of ingested benzoate is excreted as its glycine conjugate. researchgate.net

In comparison, the formation of this compound from benzoic acid is generally a minor pathway. acs.orgnih.govresearchgate.net However, the relative importance of carnitine conjugation can vary depending on the specific xenobiotic acid. For example, cyclopropane and cyclobutane (B1203170) carboxylic acids have been shown to be good substrates for carnitine conjugation. al-edu.com The choice of conjugation pathway can be influenced by the relative activities and substrate specificities of the various enzymes involved, such as N-acyltransferases for amino acid conjugation and carnitine acyltransferases for carnitine conjugation. al-edu.comacs.orgresearchgate.net While glycine conjugation is a primary mechanism for restoring the pool of free Coenzyme A (CoASH) by detoxifying dietary benzoates, carnitine conjugation also plays a role in buffering the acyl-CoA pool and eliminating toxic acyl groups. oup.comresearchgate.netuniroma1.it

Regulation and Modulation of Benzoylcarnitine Levels in Biological Systems

Enzymatic Regulation of Acylcarnitine Formation and Hydrolysis

The formation and hydrolysis of benzoylcarnitine are primarily governed by carnitine acyltransferases (CATs) and related enzymes. These enzymes catalyze the reversible transfer of acyl groups between carnitine and coenzyme A (CoA) proteopedia.orgcolumbia.edunih.gov. Specifically, the formation of this compound involves the conjugation of benzoic acid to CoA, forming benzoyl-CoA, which is then esterified with carnitine by carnitine acyltransferases uniroma1.itresearchgate.nethmdb.ca. Conversely, hydrolysis would involve the reverse reaction, cleaving the ester bond to yield benzoic acid and free carnitine.

Carnitine acyltransferases, including carnitine acetyltransferase (CrAT), carnitine octanoyltransferase (CrOT), and carnitine palmitoyltransferases (CPTs), are central to acylcarnitine metabolism proteopedia.orgcolumbia.edunih.govmdpi.com. While CPTs are primarily known for their role in long-chain fatty acid transport for beta-oxidation, other CATs can handle various acyl-CoA substrates, including those derived from aromatic compounds like benzoate (B1203000) proteopedia.orgcolumbia.edumdpi.com. The activity of these enzymes is critical for maintaining CoA homeostasis, as acyl-CoA sequestration can disrupt energy metabolism researchgate.netresearchgate.net.

The formation of benzoyl-CoA itself is catalyzed by benzoate-CoA ligase (also known as benzoyl-CoA synthetase), which activates benzoate by forming a thioester bond with CoA, utilizing ATP ontosight.aiasm.orgnih.govfrontiersin.org. This initial step is essential for the subsequent conjugation with carnitine.

Transcriptional and Allosteric Control of Carnitine Acyltransferases

Carnitine acyltransferases are subject to both transcriptional and allosteric regulation, ensuring their activity aligns with the cell's metabolic demands proteopedia.orgnih.gov.

Allosteric Regulation: A significant allosteric regulator of long-chain carnitine acyltransferases, particularly CPT-I, is malonyl-CoA. Malonyl-CoA, an intermediate in fatty acid synthesis, potently inhibits the activity of these enzymes at physiological concentrations proteopedia.orgcolumbia.edunih.govplos.orgoroboros.atwikipedia.org. This inhibition serves as a critical feedback mechanism, preventing the simultaneous oxidation and synthesis of fatty acids. While malonyl-CoA's primary known target is CPT-I, its effects on other acyltransferases, including those potentially involved with benzoylation, are areas of ongoing research.

Transcriptional Regulation: The expression of carnitine acyltransferases, such as mitochondrial and peroxisomal CPTs, is regulated at the level of mRNA transcription by various factors proteopedia.orgnih.gov. For instance, factors influencing gene expression can coordinate the regulation of these enzymes proteopedia.orgnih.gov. L-carnitine itself has been suggested to modulate the mRNA expression levels of carnitine acyltransferases, including CPT1A, CPT2, and CRAT d-nb.info. Furthermore, nuclear receptors like PPARα can influence the transcriptional regulation of hepatic lipid metabolism, indirectly affecting carnitine acyltransferase expression d-nb.info.

Factors Influencing this compound Excretion and Accumulation

The levels of this compound in biological systems are influenced by factors affecting its formation, conjugation, and subsequent excretion.

Excretion Pathways: this compound can be excreted in the urine uniroma1.itresearchgate.nethmdb.ca. The administration of benzoic acid, for example, leads to increased benzoyl-carnitine excretion and a concurrent decrease in plasma-free carnitine levels uniroma1.itresearchgate.netresearchgate.net. This suggests that the conjugation of benzoic acid with carnitine is a mechanism for its detoxification and elimination.

Metabolic Load: High loads of benzoate, such as through dietary intake or therapeutic administration, can increase the substrate availability for benzoyl-CoA formation and subsequent this compound conjugation, potentially leading to higher circulating levels uniroma1.itresearchgate.nethmdb.ca.

Carnitine Availability: The availability of free carnitine is a critical factor in this compound formation. When benzoic acid is metabolized, it conjugates with carnitine, potentially depleting free carnitine pools uniroma1.itresearchgate.net. This depletion can have broader implications for fatty acid transport and oxidation, as carnitine is essential for shuttling long-chain fatty acids into the mitochondria researchgate.netwikipedia.orgd-nb.infooroboros.at.

Enzyme Activity: The activity of benzoate-CoA ligase and carnitine acyltransferases directly impacts the rate of this compound synthesis. Variations in the expression or activity of these enzymes, influenced by genetic or environmental factors, can lead to altered this compound levels.

Renal Function: While not explicitly detailed for this compound, the kidneys play a crucial role in the excretion of various acylcarnitines. Impaired renal function could theoretically affect the clearance of this compound, potentially leading to its accumulation.

Interplay with Endogenous Metabolic State and Nutrient Availability

Fasting and Starvation: During fasting or starvation, the body shifts towards increased fatty acid oxidation for energy mayocliniclabs.com. This metabolic state typically involves higher carnitine palmitoyltransferase activity to facilitate the transport of fatty acids into mitochondria. While direct data on this compound during fasting is limited, changes in carnitine pool sizes and the activity of carnitine acyltransferases under these conditions could indirectly influence this compound metabolism if benzoate is present. For example, starvation has been shown to increase acetylcarnitine hydrolase activity in rats nih.gov.

Nutrient Availability: The availability of key nutrients, such as carnitine and CoA, directly impacts the capacity for acylcarnitine formation. A deficiency in carnitine, for instance, can limit the conjugation of various acyl-CoA substrates, including benzoyl-CoA, and impair fatty acid oxidation researchgate.netd-nb.info. Conversely, adequate nutrient supply supports the metabolic pathways that process or conjugate xenobiotics like benzoate.

Metabolic Disorders: Dysregulation in lipid and amino acid metabolism, often seen in metabolic disorders, can alter the availability of substrates and the activity of enzymes involved in acylcarnitine metabolism mdpi.com. While specific links to this compound accumulation in common metabolic diseases are not extensively detailed in the provided snippets, the general principle that altered metabolic states affect acylcarnitine profiles is established mayocliniclabs.com. For instance, changes in carnitine levels are observed in conditions like diabetes nih.gov.

Xenobiotic Metabolism: this compound is a metabolite of benzoate, a compound often encountered through diet or medication hmdb.ca. The body's capacity to metabolize and excrete xenobiotics like benzoate is a key aspect of its interplay with the endogenous metabolic state. Efficient conjugation pathways, involving CoA and carnitine, are crucial for detoxifying and eliminating such compounds, thereby preventing the sequestration of CoA and maintaining energy homeostasis researchgate.netresearchgate.net.

Advanced Analytical Methods for Benzoylcarnitine Quantification and Profiling

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Techniques for Acylcarnitine Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone for the analysis of acylcarnitines, including benzoylcarnitine. This powerful combination allows for the separation of individual acylcarnitine species from a complex mixture, followed by their sensitive and specific detection by the mass spectrometer. nih.gov The choice of chromatographic and mass spectrometric conditions is critical to maximize the detection of metabolites that may have different characteristics from the parent compound. nih.gov

Several HPLC methods have been developed, each with its advantages for acylcarnitine analysis. Reversed-phase chromatography, often using C8 or C18 columns, is a common approach. bevital.nocore.ac.uk In this technique, a nonpolar stationary phase is used with a polar mobile phase. To enhance the retention and separation of polar compounds like carnitines, ion-pairing reagents such as heptafluorobutyric acid (HFBA) may be added to the mobile phase. core.ac.uk

Another effective technique is Hydrophilic Interaction Liquid Chromatography (HILIC). bevital.nosigmaaldrich.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. bevital.no This method is particularly well-suited for the retention and separation of highly polar analytes like free carnitine and short-chain acylcarnitines without the need for chemical derivatization. bevital.nosigmaaldrich.com The circumvention of the derivatization step not only saves time but also prevents potential inaccuracies arising from incomplete reactions or the hydrolysis of acylcarnitines under acidic conditions. bevital.no

The implementation of online solid-phase extraction (SPE) coupled to HPLC-MS further automates and streamlines the analytical process, allowing for rapid sample work-up and analysis. core.ac.uk This approach is beneficial for high-throughput laboratories, enabling the analysis of a large number of samples with minimal manual intervention. core.ac.uk

| Chromatographic Technique | Principle | Application in Acylcarnitine Analysis | Reference |

| Reversed-Phase HPLC | Separation based on hydrophobicity using a nonpolar stationary phase. | Widely used for separating a broad range of acylcarnitines. Ion-pairing agents can be used to improve retention of polar species. | bevital.nocore.ac.uk |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds using a polar stationary phase. | Effective for analyzing free carnitine and polar acylcarnitines without derivatization. | bevital.nosigmaaldrich.com |

| Online Solid-Phase Extraction (SPE)-HPLC-MS | Automated sample clean-up and concentration prior to HPLC separation. | Increases throughput and reduces sample preparation time for large-scale studies. | core.ac.uk |

Tandem Mass Spectrometry (MS/MS) Applications in Acylcarnitine Profiling

Tandem mass spectrometry (MS/MS) is a powerful analytical technique that has become the method of choice for the comprehensive profiling of acylcarnitines in biological samples. bevital.no Its high sensitivity, specificity, and throughput have made it indispensable, particularly in the field of newborn screening for inborn errors of metabolism. sigmaaldrich.comoup.com

The core principle of MS/MS involves multiple stages of mass analysis. In the context of acylcarnitine profiling, a common approach is precursor ion scanning. All acylcarnitines share a common structural feature, the carnitine moiety. When these molecules are fragmented in the mass spectrometer, they produce a characteristic fragment ion with a mass-to-charge ratio (m/z) of 85. oup.com By setting the mass spectrometer to detect all parent ions that produce this specific fragment, a comprehensive profile of all acylcarnitines present in the sample can be generated in a single analysis. oup.com

Another widely used MS/MS technique is Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS). mayocliniclabs.comtestcatalog.orgtestcatalog.org In FIA-MS/MS, the sample is directly introduced into the mass spectrometer without prior chromatographic separation. mayocliniclabs.comtestcatalog.orgtestcatalog.org This method is extremely fast, allowing for the analysis of hundreds to thousands of samples per day, making it ideal for high-throughput screening applications like newborn screening. oup.com While it doesn't separate isomers, the pattern of acylcarnitine elevations can be diagnostic for various metabolic disorders. mayocliniclabs.comtestcatalog.org

The introduction of electrospray ionization (ESI) as an interface between liquid chromatography or flow injection and the mass spectrometer has been a significant advancement. oup.comsci-hub.se ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like acylcarnitines with high efficiency. oup.comsci-hub.se Automated ESI-MS/MS has proven to be a robust and accurate method for the metabolic profiling of amino acids and acylcarnitines from dried blood spots, a common practice in neonatal screening programs. oup.comsci-hub.se

The diagnostic power of acylcarnitine profiling by MS/MS lies in pattern recognition. mayocliniclabs.comtestcatalog.org Specific inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidurias, lead to the accumulation of characteristic acyl-CoA esters. mayocliniclabs.comtestcatalog.org These acyl-CoAs are then conjugated to carnitine, resulting in a unique and diagnostic pattern of elevated acylcarnitine species in blood and other tissues. testcatalog.orgsci-hub.se

| MS/MS Technique | Principle | Application in Acylcarnitine Profiling | Reference |

| Precursor Ion Scanning | Detects all parent ions that fragment to a common product ion (m/z 85 for acylcarnitines). | Comprehensive, untargeted profiling of all acylcarnitines in a sample. | oup.com |

| Flow Injection Analysis (FIA)-MS/MS | Direct injection of the sample into the mass spectrometer without chromatography. | High-throughput screening, especially for newborn screening of metabolic disorders. | mayocliniclabs.comtestcatalog.orgtestcatalog.org |

| Electrospray Ionization (ESI)-MS/MS | Soft ionization technique suitable for polar and thermally labile molecules. | Enables sensitive and robust analysis of acylcarnitines from biological matrices like dried blood spots. | oup.comsci-hub.se |

Considerations for Sample Preparation and Matrix Effects in this compound Analysis

The analysis of this compound and other acylcarnitines in biological matrices such as plasma, serum, or urine is susceptible to matrix effects, which can significantly impact the accuracy and precision of quantitative results. eijppr.comnih.gov Matrix effects are caused by co-eluting endogenous components from the biological sample that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source. eijppr.com

Effective sample preparation is the first line of defense against matrix effects. The goal is to remove as many interfering substances as possible while efficiently extracting the analytes of interest. Common sample preparation techniques include:

Protein Precipitation: This is a simple and fast method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the sample to precipitate proteins. nih.govtum.de While effective at removing large molecules, it may not eliminate other interfering components like phospholipids. eijppr.com

Solid-Phase Extraction (SPE): This technique offers a more thorough clean-up by utilizing a solid sorbent to selectively retain the analytes while interfering compounds are washed away. core.ac.uk

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases.

The choice of sample preparation method can significantly influence the extent of matrix effects. For instance, switching from protein precipitation to SPE can often eliminate or reduce matrix effects. eijppr.com Sample dilution is another strategy to mitigate these effects. eijppr.com

Even with optimal sample preparation, chromatographic separation plays a crucial role. By adjusting the chromatographic conditions, it is possible to separate the analyte of interest from the interfering matrix components, preventing them from co-eluting and affecting ionization. eijppr.com

The use of a suitable internal standard (IS) is essential to compensate for matrix effects. nih.gov An ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for variations in signal response. nih.gov Monitoring the IS response during sample analysis is critical to identify any subject-specific matrix effects. nih.gov

| Mitigation Strategy | Description | Reference |

| Optimized Sample Preparation | Techniques like solid-phase extraction (SPE) provide cleaner extracts compared to simple protein precipitation. | eijppr.comnih.gov |

| Chromatographic Separation | Modifying HPLC conditions to separate the analyte from interfering matrix components. | eijppr.com |

| Use of Internal Standards (IS) | Stable isotope-labeled internal standards are preferred as they closely mimic the analyte's behavior. | nih.gov |

| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components. | eijppr.com |

| Alternative Ionization Methods | Atmospheric pressure chemical ionization (APCI) can be less prone to matrix effects than electrospray ionization (ESI) for certain analytes. | eijppr.com |

Methodological Advancements in Differentiating Acylcarnitine Isomers and Species

A significant analytical challenge in acylcarnitine profiling is the presence of isomers—molecules that have the same mass but different structural arrangements. Standard mass spectrometry techniques that only measure the mass-to-charge ratio cannot distinguish between isomers. The differentiation of isomeric acylcarnitines is crucial for the accurate diagnosis of certain inborn errors of metabolism. nih.govnih.gov

Advanced mass spectrometry techniques and chromatographic methods have been developed to address this challenge. Tandem mass spectrometry (MS/MS) plays a key role in isomer differentiation. nih.gov By carefully analyzing the fragmentation patterns (product ion spectra) of isomeric acylcarnitines, it is often possible to identify unique fragment ions or differences in the relative abundance of fragments that are characteristic of a specific isomer. nist.gov

High-performance liquid chromatography (HPLC) is also essential for separating isomers before they enter the mass spectrometer. nih.gov By optimizing the chromatographic conditions, including the choice of column and mobile phase, baseline separation of many isomeric acylcarnitines can be achieved. nih.govlww.com For example, a simple HPLC-MS/MS method using a reverse-phase column has been established to separate and identify underivatized acylcarnitine isomers in plasma. nih.gov This method has been successful in detecting stereoisomers of (R,S)2-methyl-3-hydroxy butyrylcarnitine (B1668139) in patients with β-ketothiolase deficiency. nih.gov

The combination of retention time from HPLC and specific fragmentation patterns from MS/MS provides a high degree of confidence in the identification of individual acylcarnitine isomers. lww.com For instance, even without a pure standard for every isomer, information-dependent acquisition modes in MS can be used to trigger the acquisition of detailed product ion spectra for any eluting peak, aiding in its identification. nih.gov

The development of chemical derivatization strategies can also aid in isomer differentiation. nih.gov By reacting the acylcarnitines with a specific reagent, it may be possible to introduce a structural feature that leads to unique fragmentation patterns for different isomers upon MS/MS analysis. nih.gov

| Method | Principle | Application | Reference |

| Tandem Mass Spectrometry (MS/MS) | Analysis of fragmentation patterns (product ion spectra) to identify isomer-specific fragments. | Differentiating isomers based on unique fragmentation pathways. | nih.govnist.gov |

| High-Performance Liquid Chromatography (HPLC) | Physical separation of isomers based on their different interactions with the stationary phase. | Resolving isomers chromatographically before MS detection. | nih.govlww.com |

| Information-Dependent Acquisition (IDA) | An MS mode that automatically acquires detailed fragmentation spectra of detected peaks. | Identifying unknown or unexpected isomers during an analysis. | nih.gov |

| Chemical Derivatization | Modifying the structure of the isomers to produce unique mass spectral characteristics. | Enhancing the ability to differentiate isomers by MS/MS. | nih.gov |

Untargeted Metabolomics Approaches for Identifying this compound

Untargeted metabolomics aims to capture and measure as many small molecules as possible in a biological sample, providing a comprehensive snapshot of the metabolome. biorxiv.orgcore.ac.uk This approach is particularly valuable for discovering novel biomarkers and understanding global metabolic changes associated with a particular physiological state or disease. This compound has been identified in several untargeted metabolomics studies, often in the context of dietary patterns or disease. core.ac.ukd-nb.info

In untargeted metabolomics, ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) is the predominant analytical platform. biorxiv.org This technology provides the high sensitivity, mass accuracy, and resolving power needed to detect and tentatively identify thousands of features in a complex biological sample. biorxiv.org

The identification of this compound in an untargeted dataset typically follows a multi-level process. Initially, a feature corresponding to the accurate mass of this compound (M+H, m/z 266.138) is detected. biorxiv.org To confirm its identity, tandem mass spectrometry (MS/MS) is performed to obtain a fragmentation spectrum. biorxiv.org This experimental spectrum is then compared to spectra from reference libraries (e.g., GNPS, ReSpect) or to the spectrum of a synthesized, authentic this compound standard. biorxiv.orgbiorxiv.orgresearchgate.net Matching both the retention time and the MS/MS spectrum with an authentic standard provides the highest level of confidence in identification (Level 1 annotation). biorxiv.org

Untargeted metabolomics studies have successfully identified this compound and other acylcarnitines as being differentially abundant in various conditions. For example, in a study on Alzheimer's disease mouse models, this compound was one of the dysregulated carnitines identified through a multi-organ untargeted metabolomics approach. biorxiv.org Another study investigating dietary patterns found that this compound was one of the xenobiotic metabolites that could discriminate between a protein-rich and a carbohydrate-rich diet. d-nb.info

The creation and expansion of public spectral libraries are crucial for advancing untargeted metabolomics. biorxiv.orgresearchgate.net By sharing MS/MS spectra of confirmed compounds like this compound, researchers can more easily and accurately annotate features in their own datasets, accelerating the pace of discovery. biorxiv.org

| Step in Untargeted Metabolomics | Description | Relevance to this compound | Reference |

| Data Acquisition | Analysis of biological samples using UHPLC-HRMS to generate a comprehensive dataset of metabolic features. | Detection of a feature with the accurate mass-to-charge ratio of this compound. | biorxiv.org |

| Feature Annotation | Matching the accurate mass and MS/MS fragmentation pattern of a feature to a chemical standard or spectral library. | Confirmation of the feature as this compound by comparing its MS/MS spectrum to a reference. | biorxiv.orgbiorxiv.orgresearchgate.net |

| Biological Interpretation | Statistical analysis to identify features that are significantly different between study groups. | Identification of this compound as a potential biomarker for a specific diet or disease state. | core.ac.ukd-nb.info |

Application of Metabolic Flux Analysis in Benzoylcarnitine Research

Stable Isotope Tracing (e.g., 13C-MFA) to Elucidate Benzoylcarnitine Fluxes

Stable isotope tracing is a cornerstone of MFA, enabling researchers to track the flow of atoms through metabolic pathways. In ¹³C-MFA, a substrate labeled with the stable isotope carbon-13 (¹³C) is introduced into a biological system. By monitoring the incorporation of ¹³C into various metabolites over time, the rates of the reactions that produce these metabolites can be determined.

To study this compound fluxes, a tracer experiment could be designed using ¹³C-labeled precursors. For instance, cells or organisms could be supplied with ¹³C-labeled benzoate (B1203000). The metabolic fate of the labeled benzoate can then be traced. The primary reaction of interest would be the formation of benzoyl-CoA, which subsequently reacts with carnitine to form this compound, a reaction catalyzed by carnitine acyltransferases.

The analytical workflow involves several key steps:

Isotope Labeling: Introducing a ¹³C-labeled substrate (e.g., [U-¹³C]-Benzoate) into the system and allowing it to reach a metabolic steady state.

Metabolite Extraction: Harvesting the cells or tissues and extracting the intracellular metabolites.

Mass Spectrometry Analysis: Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distribution (MID) of this compound and its related metabolites. The MID reveals the pattern of ¹³C labeling in the molecule.

Flux Calculation: The measured MIDs are then used in a computational model of the relevant metabolic network to calculate the intracellular fluxes.

By quantifying the rate of ¹³C incorporation into the this compound molecule, researchers can directly determine the flux of the this compound synthesis pathway. This provides a quantitative measure of how actively the system is converting benzoic acid into its carnitine conjugate, which is often a detoxification process.

Integration of this compound into Quantitative Metabolic Network Models

Quantitative metabolic network models are mathematical representations of the complex web of biochemical reactions within a cell. wikipedia.org These models, often constructed at a genome-scale, provide a systemic view of metabolism. Integrating data on this compound into these models is crucial for understanding its physiological role in a broader context.

The process begins by expanding the existing metabolic network reconstruction to include the reactions for this compound synthesis and potential degradation. This involves adding the enzymatic reaction that links benzoyl-CoA and L-carnitine to produce this compound and Coenzyme A.

Once the network is updated, the experimentally determined flux values from ¹³C-MFA studies serve as constraints for the model. This integration allows for a more accurate simulation of the metabolic state under specific conditions. For example, by constraining the this compound synthesis flux to its measured value, the model can predict the resulting changes in other connected pathways, such as:

The availability of the free L-carnitine pool. nih.gov

The concentration of Coenzyme A.

The flux through pathways that compete for L-carnitine or Coenzyme A.

Analysis of Metabolic Pathway Diversification Influenced by this compound

The synthesis of this compound can be viewed as a metabolic diversion. Under conditions of high benzoate concentration, the cell redirects a portion of its L-carnitine and Coenzyme A pools towards the formation of this compound. This diversion can have significant ripple effects on other metabolic pathways.

Metabolic flux analysis can quantify the extent of this pathway diversification. For instance, the formation of various acylcarnitines is a key mechanism for managing the balance between different fuel sources like glucose and fatty acids, a concept known as metabolic flexibility. mdpi.com The production of this compound, as a specific acylcarnitine, can influence this balance.

Key areas where this compound synthesis may influence metabolic diversification include:

Fatty Acid Oxidation: L-carnitine is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation. metwarebio.com Significant diversion of L-carnitine to form this compound could potentially limit the rate of fatty acid oxidation.

TCA Cycle and Energy Metabolism: The availability of Coenzyme A is critical for the function of the Tricarboxylic Acid (TCA) cycle. The sequestration of Coenzyme A as benzoyl-CoA could modulate the entry of acetyl-CoA into the TCA cycle, thereby affecting cellular energy production.

Anabolic Pathways: Acylcarnitines have been associated with anabolic processes of lipid metabolism, not just catabolism. researchgate.net The specific role of this compound in these anabolic pathways remains an area for further investigation using flux analysis.

The table below illustrates hypothetical flux data from a ¹³C-MFA experiment, showing how increased this compound synthesis could alter fluxes in related pathways.

Table 1: Hypothetical Flux Changes in Response to Benzoate Load

| Metabolic Flux | Control Condition (mmol/gDW/h) | High Benzoate Condition (mmol/gDW/h) | Fold Change |

|---|---|---|---|

| This compound Synthesis | 0.05 | 1.50 | +30.0 |

| Fatty Acid Oxidation (Palmitate) | 2.10 | 1.75 | -0.83 |

| TCA Cycle (Citrate Synthase) | 8.50 | 7.90 | -0.93 |

| Carnitine Uptake | 0.15 | 1.60 | +10.7 |

Computational Approaches and Data Interpretation in Fluxomics Studies involving this compound

The final and critical stage of MFA is the computational analysis and interpretation of the isotope labeling data. This requires specialized software and a robust understanding of metabolic modeling.

Several software packages are available for performing ¹³C-MFA calculations, such as METRAN, FiatFlux, and 13CFLUX2. mit.edunih.govoup.com These tools take the metabolic network model and the experimental mass spectrometry data as input to estimate the intracellular fluxes.

The computational workflow typically involves:

Model Definition: Creating a stoichiometric model of the metabolic pathways relevant to this compound metabolism.

Data Input: Providing the software with the mass isotopomer distributions of this compound and other measured metabolites.

Flux Estimation: The software uses iterative algorithms to find the set of fluxes that best explains the observed labeling patterns. This is typically achieved by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the model.

Statistical Analysis: Goodness-of-fit tests are performed to ensure that the calculated fluxes are statistically valid. Confidence intervals are also calculated for each flux to determine the precision of the estimate.

Emerging Research Areas and Future Perspectives on Benzoylcarnitine

Investigation of Previously Uncharacterized Roles of Benzoylcarnitine

Recent investigations have begun to shed light on roles for this compound that extend beyond its primary association with carnitine metabolism. Notably, this compound, along with related compounds such as phenylacetyl-carnitine and phenylpropionyl-carnitine, have been identified within mass spectrometry (MS/MS) spectra from animal models of Alzheimer's disease (AD) where they were not previously implicated biorxiv.orgresearchgate.net. The precursors for these molecules, benzoate (B1203000), phenylacetate, and phenylpropionate, are thought to originate from the microbial metabolism of phenylalanine, though the precise mechanisms of their conjugation remain a subject of ongoing research biorxiv.orgresearchgate.net. This discovery suggests potential, yet undefined, roles for this compound in neurodegenerative processes or other complex physiological conditions. Furthermore, studies indicate that this compound may have a broader role in xenobiotic metabolism than previously appreciated, as it has been observed as a minor urinary metabolite following benzoic acid administration in rats researchgate.netacs.org. Research is also exploring its potential therapeutic applications in metabolic disorders and conditions marked by increased energy demand, such as certain neurodegenerative diseases ontosight.ai.

Exploration of Interactions with the Microbiome and their Metabolic Consequences

The gut microbiome plays a significant role in the metabolism and bioavailability of various compounds, and this compound is no exception. Precursors like benzoate are understood to derive from microbial metabolism of phenylalanine, with current research investigating whether the subsequent conjugation to carnitine is mediated by host enzymes or microbial activity biorxiv.orgresearchgate.net. Carnitine itself has known interactions with gut microbial species, influencing short-chain fatty acid (SCFA) metabolism and its own bioavailability, with high microbial populations potentially creating an antagonistic relationship with carnitine absorption mdpi.com.

Emerging evidence suggests that alterations in microbiome profiles, coupled with the presence of specific metabolites, may be linked to physiological states such as increased oxidative stress and mitochondrial dysfunction biorxiv.orgresearchgate.net. For instance, microbially-modulated phenylacetyl-carnitine has been associated with aging and cognitive impairment in human AD studies biorxiv.orgresearchgate.net. This compound is also being considered as a potential metabolomic marker for gut microbiome diversity ucl.ac.uk. The gut microbiota's capacity to perform diverse metabolic reactions, including acetylation, deacylation, and conjugation, highlights the intricate interplay between host metabolism, xenobiotics, and microbial communities, which can influence efficacy and toxicity nih.govnih.gov.

Advancements in Methodologies for Comprehensive this compound Characterization

The accurate and comprehensive characterization of this compound in biological samples has been significantly advanced by developments in analytical chemistry. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), has become a cornerstone for the sensitive and selective determination of metabolites like this compound researchgate.netnih.govhmdb.ca. These techniques enable the identification of previously uncharacterized MS/MS spectra, leading to the elucidation of compounds such as this compound in complex biological matrices biorxiv.orgresearchgate.netresearchgate.net.

Advancements in computational tools, such as the development of mass spectrometry search tools like tissueMASST, are facilitating the tracking of molecular features and bridging findings from animal models to human data biorxiv.orgresearchgate.net. Furthermore, novel approaches employing chemical language models are being developed to predict and discover new metabolites by learning biosynthetic logic, integrating these predictions with MS/MS data for enhanced metabolite discovery researchgate.net. High-throughput methods for acylcarnitine profiling using HPLC-MS are also crucial for comprehensive analysis nih.gov. These methodological advancements are critical for quantifying this compound and understanding its dynamic presence in various physiological and pathological contexts, including its measurement in urine samples hmdb.canih.gov.

Unveiling Novel Biochemical Pathways Influenced by this compound Dynamics

Research is actively working to unravel the novel biochemical pathways influenced by this compound. Its role in facilitating the transport of long-chain fatty acids (LCFAs) for mitochondrial β-oxidation suggests its involvement in energy metabolism and potentially in pathways related to impaired fatty acid oxidation ontosight.ai. Studies linking acylcarnitine profiles to inefficient LCFA β-oxidation and altered tricarboxylic acid (TCA) cycle activity indicate that this compound dynamics might influence these core metabolic energy pathways, potentially contributing to conditions like insulin (B600854) resistance nih.gov.

Furthermore, the metabolism of benzoate involves the benzoyl-CoA pathway, which is linked to glycine (B1666218) scavenging and the production of hippuric acid. This pathway is also implicated in the treatment of disorders such as non-ketotic hyperglycinaemia europa.eu. There is evidence that benzoate can interfere with carnitine and potentially promote carnitine deficiency through the elimination of this compound, highlighting a pathway where this compound's excretion impacts carnitine homeostasis europa.eu. The identification of this compound in disease models also points towards its potential role in pathways associated with oxidative stress and mitochondrial dysfunction biorxiv.orgresearchgate.net. Its presence as a xenobiotic conjugate further suggests a broader role in xenobiotic metabolism pathways that are still being elucidated researchgate.netacs.org.

Compound List:

this compound

Carnitine

Benzoic acid

Phenylacetyl-carnitine

Phenylpropionyl-carnitine

Phenylalanine

Hippuric acid

Glycine

Acetyl-CoA

Propionic acid

Short chain fatty acids (SCFAs)

Long-chain fatty acids (LCFAs)

Valproic acid

Cyclopropanecarboxylic acid (CPCA)

Nitrazepam

7-acetylaminonitrazepam

Sulfanilamide

Prontosil

Neoprontosil

γ-butyrobetaine

cis-3,4-methylene-heptanoylcarnitine

Palmitoylcarnitine

Isovalerylcarnitine

Dodecanedioylcarnitine

3-hydroxybutyrylcarnitine (B12108761)

3-hydroxyhexanoylcarnitine

Bile acids

B vitamins

Neurotransmitters

Hemin

Biliverdin

Bilirubin

Stercobilin

GABA (gamma-amino butyric acid)

Glutamate

Serotonin

Dopamine

Azo drugs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.